molecular formula C48H81O6P B14465840 2-Decylphenol;phosphorous acid CAS No. 65744-49-2

2-Decylphenol;phosphorous acid

Cat. No.: B14465840
CAS No.: 65744-49-2
M. Wt: 785.1 g/mol
InChI Key: RRSCDOHDQDNTSA-UHFFFAOYSA-N
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Description

Phosphorous acid (H₃PO₃) is a phosphorus-containing compound in the +3 oxidation state, distinct from phosphoric acid (H₃PO₄, +5 oxidation state). It is a diprotic acid, donating two protons in aqueous solutions, and exists as a white crystalline solid at room temperature . Its molecular structure features a central phosphorus atom bonded to three oxygen atoms and one hydrogen atom, enabling unique reactivity in industrial and agricultural applications. Phosphorous acid is utilized in synthesizing phosphites and phosphonates, which are critical in flame retardants, plasticizers, and agrochemicals .

Properties

CAS No.

65744-49-2

Molecular Formula

C48H81O6P

Molecular Weight

785.1 g/mol

IUPAC Name

2-decylphenol;phosphorous acid

InChI

InChI=1S/3C16H26O.H3O3P/c3*1-2-3-4-5-6-7-8-9-12-15-13-10-11-14-16(15)17;1-4(2)3/h3*10-11,13-14,17H,2-9,12H2,1H3;1-3H

InChI Key

RRSCDOHDQDNTSA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC=CC=C1O.CCCCCCCCCCC1=CC=CC=C1O.CCCCCCCCCCC1=CC=CC=C1O.OP(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Decylphenol;phosphorous acid can be achieved through several methods. One common approach involves the reaction of 2-Decylphenol with phosphorous trichloride (PCl3) in the presence of a suitable solvent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained. The general reaction can be represented as follows:

[ \text{2-Decylphenol} + \text{PCl}_3 \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

On an industrial scale, the production of this compound involves the hydrolysis of phosphorus trichloride with water or steam. This method is efficient and yields a high-purity product. The reaction is typically carried out in large reactors with precise control over temperature and pressure to optimize the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Decylphenol;phosphorous acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Reduction: It can act as a reducing agent in certain chemical reactions.

    Substitution: The phenolic group in 2-Decylphenol can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Phosphoric acid derivatives.

    Reduction: Reduced forms of the compound with altered oxidation states.

    Substitution: Substituted phenolic compounds with various functional groups.

Scientific Research Applications

2-Decylphenol;phosphorous acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Decylphenol;phosphorous acid involves its interaction with molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the phosphorous acid component can act as a reducing agent, influencing redox reactions and cellular processes. The compound’s effects are mediated through its ability to modulate oxidative stress and interact with enzymes and other proteins involved in metabolic pathways .

Comparison with Similar Compounds

Phosphoric Acid (H₃PO₄)

  • Oxidation State and Reactivity : Phosphoric acid (+5 oxidation state) is a triprotic acid, making it more stable but less reactive than phosphorous acid in redox reactions. Phosphorous acid can disproportionate into phosphoric acid and phosphine (PH₃) under thermal stress, highlighting its redox versatility .
  • Industrial Applications : Phosphoric acid dominates fertilizer production (e.g., ammonium phosphate), whereas phosphorous acid derivatives like potassium phosphites are preferred for foliar disease control in crops due to their systemic mobility .

Fosetyl-Al and Phosphonate Salts

  • Agricultural Efficacy : Fosetyl-Al, a phosphonate, and calcium/potassium salts of phosphorous acid are structurally similar. Both inhibit oomycete pathogens (e.g., Phytophthora), but fosetyl-Al requires hydrolysis to release phosphonate ions, whereas phosphites act directly . Field trials show phosphorous acid reduces apple root rot with efficacy comparable to copper hydroxide, but with lower environmental persistence .
  • Toxicity Profile : Calcium salts of phosphorous acid exhibit low acute and chronic toxicity, mirroring fosetyl-Al, and are exempt from residue limits in the U.S. due to favorable safety assessments .

Organophosphorus Extractants (e.g., DEHPA)

  • Liquid-Liquid Extraction : Di(2-ethylhexyl)phosphoric acid (DEHPA), a phosphoric acid derivative, is widely used in metal recovery. In contrast, phosphorous acid derivatives like phosphonates are less common but offer selectivity for specific cations (e.g., vanadium) in battery electrolytes .
  • Stability: Organic phosphites (e.g., diphenyl phosphite) are prone to oxidation in acidic environments, limiting their use in redox flow batteries. Inorganic phosphates and polyphosphates are preferred for long-term stability in vanadium electrolytes .

Flame Retardants

  • Mechanism : Phosphorous acid derivatives (e.g., aryl phosphates) act as gas-phase flame inhibitors, unlike brominated compounds that rely on radical scavenging. However, phosphonate esters (e.g., isopropylphenyl diphenyl phosphate) show superior thermal stability in printed circuit boards .
  • Byproducts : Combustion of phosphorus-containing flame retardants produces fewer toxic byproducts compared to halogenated alternatives, but their efficacy is highly dependent on polymer matrix compatibility .

Data Tables

Table 1: Soil Phosphorus Extraction Efficiency

Extraction Method pH Range Phosphorus Extracted (mg P/kg)
Olsen Bicarbonate 4.5–6.1 1.66–55.37
Double Acid 4.5–6.1 3.01–158.17

Source: Adapted from soil studies in Western Kenya

Table 2: Toxicity Comparison of Phosphorous Acid Derivatives

Compound Acute Toxicity (LD50) Chronic Toxicity Endpoints
Calcium Phosphite >5000 mg/kg (oral) None identified
Fosetyl-Al 4300 mg/kg (oral) No mutagenicity
Potassium Phosphite >2000 mg/kg (oral) Low bioaccumulation

Source: EPA and EFSA assessments

Key Research Findings

  • Agricultural Superiority : Phosphorous acid reduces Phytophthora infections in crops by 60–80%, outperforming traditional copper-based treatments in rainfed conditions .
  • Battery Applications: Inorganic phosphates enhance vanadium redox flow battery stability, achieving >500 cycles with <5% capacity loss, whereas organic phosphites degrade within 100 cycles .
  • Environmental Impact : Phosphite-based flame retardants reduce CO emissions by 40% compared to brominated analogs, aligning with EU restrictions on halogenated compounds .

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